6-Hydroxycorticosterone
Overview
Description
6-Hydroxycorticosterone is a steroid hormone and a precursor molecule for aldosterone . It is produced from deoxycorticosterone, further converted to 18-hydroxy corticosterone and, finally, to aldosterone in the mineralocorticoid pathway .
Synthesis Analysis
The synthesis of 6-Hydroxycorticosterone involves several steps. It is produced from deoxycorticosterone, which is then converted to 18-hydroxy corticosterone and, finally, to aldosterone . In neonates, high 6α-hydroxylase activity increases 6α-hydroxytetrahydrotetrahydro-11-deoxycortisol (6α-OHTHS) excretion, which adds diagnostic value .Molecular Structure Analysis
The molecular structure of 6-Hydroxycorticosterone is complex and similar to other steroids. It is analyzed using liquid chromatography–ion mobility–mass spectrometry (LC/IM/MS) . The structure is also analyzed using highly selective separatory chromatographic methods (LC and GC) increasingly linked to mass spectrometers .Chemical Reactions Analysis
The chemical reactions involving 6-Hydroxycorticosterone are complex and involve multiple steps. The reactions are analyzed using liquid chromatography–mass spectrometry (LC-MS/MS) . The reactions are also analyzed using highly selective separatory chromatographic methods (LC and GC) increasingly linked to mass spectrometers .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxycorticosterone are analyzed using various techniques. The compound has a molecular weight of 362.4599 . It is analyzed using liquid chromatography–ion mobility–mass spectrometry (LC/IM/MS) .Scientific Research Applications
1. Stress Biomarkers in Marine Species
6-Hydroxycorticosterone, specifically its variant 1α-hydroxycorticosterone, has been identified as a dominant corticosteroid hormone in elasmobranchs (sharks and rays). Research by Ruiz-Jarabo et al. (2019) found that this hormone plays a significant role as a stress biomarker in these species. It's associated with the response to acute stress situations, such as increased plasma levels after an air-exposure challenge in catsharks, and is linked to glucocorticoid action in these animals.
2. Understanding Glucocorticoid Metabolism and Its Impact
The study of glucocorticoids, including 6-Hydroxycorticosterone and its derivatives, is crucial for understanding metabolic processes. For instance, Lavery et al. (2006) and McCormick et al. (2006) explore the role of enzymes like 11β-hydroxysteroid dehydrogenase in regulating the conversion of inactive to active glucocorticoids. These studies highlight the interconnectedness of steroid metabolism with broader metabolic pathways, such as the pentose pathway in liver and fat tissues.
3. Role in Cardiovascular and Renal Physiology
Studies have also investigated the role of steroid hormones like 6-Hydroxycorticosterone in cardiovascular and renal physiology. For example, Pingili et al. (2016) researched how derivatives of testosterone, which are structurally similar to 6-Hydroxycorticosterone, contribute to hypertension and renal dysfunction. This highlights the impact of steroid metabolism on vital physiological processes.
4. Diagnostic and Therapeutic Potential
The measurement and analysis of corticosteroids, including 6-Hydroxycorticosterone, offer potential diagnostic and therapeutic applications. For example, Riepe et al. (2003) developed a chromatographic system for measuring specific corticosteroids, which can be used for early hormonal diagnosis of conditions like aldosterone synthase deficiency.
5. Exploration of Steroidogenesis
Understanding the production and conversion of 6-Hydroxycorticosterone contributes to our knowledge of steroidogenesis. Research by Katsu and Iguchi (2016) and Roumen et al. (2011) into enzymes like CYP11B2, which catalyze hydroxylations in steroid biosynthesis, reveals the complexity of these biochemical pathways.
Safety And Hazards
properties
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17S)-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-20-6-5-11(23)7-15(20)16(24)8-12-13-3-4-14(18(26)10-22)21(13,2)9-17(25)19(12)20/h7,12-14,16-17,19,22,24-25H,3-6,8-10H2,1-2H3/t12-,13-,14+,16+,17-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNAPJPBOKGSU-JJKSKHOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4C(=O)CO)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972489 | |
Record name | 6,11,21-Trihydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxycorticosterone | |
CAS RN |
570-25-2 | |
Record name | 6-Hydroxycorticosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,11,21-Trihydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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